tert-Butyl (4-methylthiazol-2-yl)carbamate
Overview
Description
“tert-Butyl (4-methylthiazol-2-yl)carbamate”, also known as MTTCA, is an organic compound that belongs to the thiazole family . It has a molecular formula of C9H14N2O2S and a molecular weight of 214.28 g/mol .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of 4-methylthiazol-2-amine with di-tert-butyl dicarbonate in the presence of DMAP and Et3N . The reaction is carried out in dichloromethane at 20℃ for 2 hours . The product is then purified by flash chromatography .
Molecular Structure Analysis
The InChI Key of “this compound” is JGBZPLSFZVKDDV-UHFFFAOYSA-N . This key is a unique identifier that represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
“this compound” has several notable physicochemical properties. It has a high GI absorption and is a CYP1A2 inhibitor . Its Log Po/w (iLOGP) is 2.46, indicating its lipophilicity . It is soluble, with a solubility of 0.555 mg/ml or 0.00259 mol/l .
Scientific Research Applications
Crystal Structure Analysis
- tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, belonging to the same structural family as tert-Butyl (4-methylthiazol-2-yl)carbamate, have been analyzed for their crystal structures. These molecules are linked in crystals through a bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group (Baillargeon et al., 2017).
Structural Characterization and Hydrogen Bond Analysis
- Two carbamate derivatives, including tert-butyl derivatives, were structurally characterized using X-ray diffraction. This study explored the interplay of various hydrogen bonds, assembling molecules into three-dimensional architectures (Das et al., 2016).
Catalytic Applications
- tert-Butyl phenylsulfonyl(thiphen-2-yl)methylcarbamate, related to this compound, was used in a study involving rhodium-catalyzed enantioselective addition of arylboronic acids. This highlights its potential use in catalysis and synthesis of enantioselective compounds (Storgaard & Ellman, 2009).
Synthesis of Bioactive Compounds
- Research involving this compound analogs has led to the synthesis of important intermediates in biologically active compounds, such as omisertinib (AZD9291). This demonstrates its relevance in pharmaceutical synthesis (Zhao et al., 2017).
Epoxidation and Intermediate Synthesis
- A study reported the efficient catalytic epoxidation for the synthesis of epoxyketone tert-butyl derivatives, highlighting its role in creating synthetic intermediates for drugs like carfilzomib (Qiu et al., 2019).
Development of Chiral Azomethine Ylids
- The development of stable azomethine ylid precursors using tert-Butyl carbamate derivative, which avoids the need for an aldehyde in the ylid generation step, demonstrates its utility in facilitating milder reaction conditions (Alker et al., 1997).
Catalytic Cross-Coupling Reactions
- Pd-catalyzed cross-coupling reactions of tert-butyl carbamate with various aryl(Het) halides were investigated, resulting in the formation of desired compounds in moderate to excellent yields. This underscores its application in synthetic chemistry (Qin et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(4-methyl-1,3-thiazol-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-6-5-14-7(10-6)11-8(12)13-9(2,3)4/h5H,1-4H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBZPLSFZVKDDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10668690 | |
Record name | tert-Butyl (4-methyl-1,3-thiazol-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10668690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848472-44-6 | |
Record name | tert-Butyl (4-methyl-1,3-thiazol-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10668690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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